(4-ethoxyphenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
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Overview
Description
The description of a compound usually involves its IUPAC name, its structural formula, and its molecular weight. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions leading to the formation of the desired compound from simpler starting materials. These reactions need to be optimized for factors such as yield, purity, and cost .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .Physical and Chemical Properties Analysis
This involves the study of various physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc .Scientific Research Applications
Electrochemical Synthesis and Antioxidative Properties
A study by Largeron and Fleury (1998) described a convenient electrochemical synthesis method for novel 8-amino-1,4-benzoxazine derivatives, showcasing anti-stress oxidative properties. This approach could potentially apply to the synthesis and study of related compounds, offering insights into antioxidative applications (Largeron & Fleury, 1998).
Structural and DFT Study of Boric Acid Ester Intermediates
Huang et al. (2021) conducted a synthesis, crystal structure analysis, and DFT study on boric acid ester intermediates, providing a foundation for understanding the physicochemical properties of compounds with benzene rings. This work might offer a basis for exploring the electronic and structural properties of similar compounds (Huang et al., 2021).
Synthesis of Benzoxazinones
Alkhathlan (2003) explored the cyclization of 2-hydroxyacetophenone hydrazones to form benzoxazinones, a process that could be relevant for synthesizing a range of compounds, including those with antioxidative or pharmaceutical properties (Alkhathlan, 2003).
Fluorinated Compounds for Synthesis
Patrick et al. (2004) discussed the preparation of fluorinated masked o-benzoquinone, highlighting methods to create fluorinated building blocks. This research may provide insights into synthesizing fluorinated derivatives of complex organic molecules (Patrick et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-ethoxyphenyl)-[6-fluoro-4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-3-30-20-10-7-17(8-11-20)24(27)23-15-26(19-6-4-5-16(2)13-19)21-14-18(25)9-12-22(21)31(23,28)29/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEWKPMTNKQCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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